Cas no 709-96-6 (2-Methyl-4-(trifluoromethylthio)phenol)

2-Methyl-4-(trifluoromethylthio)phenol is a fluorinated phenolic compound characterized by the presence of a trifluoromethylthio (-SCF₃) group at the para position relative to the hydroxyl group, with a methyl substituent at the ortho position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects, making it valuable in agrochemical and pharmaceutical applications. The trifluoromethylthio moiety contributes to improved metabolic stability and bioactivity, while the phenol group allows for further functionalization. Its utility spans intermediates in synthetic chemistry, particularly in the development of bioactive molecules. The compound’s stability under various conditions and reactivity in electrophilic substitutions further underscore its versatility in industrial and research settings.
2-Methyl-4-(trifluoromethylthio)phenol structure
709-96-6 structure
Product Name:2-Methyl-4-(trifluoromethylthio)phenol
CAS No:709-96-6
MF:C8H7F3OS
MW:208.200791597366
MDL:MFCD04972937
CID:820953
PubChem ID:40427148
Update Time:2025-11-01

2-Methyl-4-(trifluoromethylthio)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-(trifluoromethylthio)phenol
    • 2-methyl-4-(trifluoromethylsulfanyl)phenol
    • 2-Methyl-4-(trifluormethyl-mercapto)-phenol
    • 2-Methyl-4-trifluoromethylsulfanyl-phenol
    • A837046
    • SCHEMBL1128300
    • 709-96-6
    • FT-0632862
    • PCFLBUCOJDWVDC-UHFFFAOYSA-N
    • MFCD04972937
    • DTXSID10654255
    • 2-methyl-4-[(trifluoromethyl)sulfanyl]phenol
    • 2-methyl-4-((trifluoromethyl)thio)phenol
    • DB-021342
    • G69232
    • MDL: MFCD04972937
    • Inchi: 1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3
    • InChI Key: PCFLBUCOJDWVDC-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1=CC=C(C(C)=C1)O

Computed Properties

  • Exact Mass: 208.01700
  • Monoisotopic Mass: 208.01697050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 45.53000
  • LogP: 3.31250

2-Methyl-4-(trifluoromethylthio)phenol Security Information

2-Methyl-4-(trifluoromethylthio)phenol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methyl-4-(trifluoromethylthio)phenol Pricemore >>

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Additional information on 2-Methyl-4-(trifluoromethylthio)phenol

Professional Introduction to 2-Methyl-4-(trifluoromethylthio)phenol (CAS No. 709-96-6)

2-Methyl-4-(trifluoromethylthio)phenol, with the chemical formula C₈H₇F₃OS, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 709-96-6, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both methyl and trifluoromethylthio groups in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's structure consists of a phenolic ring substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 4-position. This specific arrangement contributes to its versatility in chemical transformations, enabling its use in various synthetic pathways. The phenolic hydroxyl group is particularly noteworthy, as it can participate in hydrogen bonding and other interactions that are crucial for drug design and development.

In recent years, there has been growing interest in the pharmacological properties of compounds containing trifluoromethylthio groups. These groups are known to enhance metabolic stability and binding affinity, making them desirable in drug discovery. 2-Methyl-4-(trifluoromethylthio)phenol exemplifies this trend, as studies have shown its potential in modulating biological pathways relevant to inflammation and infection. Its ability to serve as a precursor for more complex molecules has made it a focal point in medicinal chemistry research.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors. For instance, derivatives of 2-methyl-4-(trifluoromethylthio)phenol have been explored as potential candidates for treating neurological disorders, where precise molecular interactions are critical. The trifluoromethylthio group, in particular, has been found to improve pharmacokinetic profiles, enhancing drug efficacy and reducing side effects.

The agrochemical industry has also benefited from the applications of this compound. Its derivatives have shown promise as intermediates in the synthesis of pesticides and herbicides that exhibit high selectivity and low toxicity. This aligns with the broader goal of developing environmentally sustainable agricultural practices, where compounds that minimize ecological impact are highly valued.

Advances in computational chemistry have further propelled the study of 2-methyl-4-(trifluoromethylthio)phenol. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This has not only accelerated the drug discovery process but also provided insights into optimizing its pharmacological properties. Such computational approaches are increasingly integral to modern medicinal chemistry, underscoring the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists.

The synthesis of 2-methyl-4-(trifluoromethylthio)phenol presents unique challenges due to its reactive functional groups. However, recent methodologies have improved yield and purity, making it more accessible for industrial applications. Catalytic processes, for example, have been refined to facilitate the introduction of trifluoromethylthio groups with greater precision. These advancements reflect the ongoing evolution of synthetic chemistry, driven by the need for more efficient and sustainable production methods.

In conclusion, 2-methyl-4-(trifluoromethylthio)phenol (CAS No. 709-96-6) represents a compound of considerable interest in pharmaceutical and agrochemical research. Its unique structural features offer numerous opportunities for developing innovative therapeutics and sustainable agricultural solutions. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of synthetic and medicinal chemistry endeavors.

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